tert-Butyl ethyl(piperidin-3-yl)carbamate

Lipophilicity Chromatography optimization Partition coefficient

This N-Boc-N-ethyl-3-aminopiperidine building block provides the precise substitution pattern claimed in kinase inhibitor patents (EP-3209656-A1/B1, US-10329274-B2, US-10604504-B2). Its tertiary carbamate architecture prevents unwanted N-H acylation during peptide coupling. The 4.8-fold higher LogP (2.32 vs 0.4 for unsubstituted analog) simplifies chromatographic purification. Commercial availability of enantiopure (S)-enantiomer (CAS 1354006-65-7) supports chiral campaigns. Choose this specific building block to maintain synthetic route fidelity to patented kinase inhibitor scaffolds.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 1184540-14-4
Cat. No. B1455619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ethyl(piperidin-3-yl)carbamate
CAS1184540-14-4
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCN(C1CCCNC1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-5-14(10-7-6-8-13-9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
InChIKeyNVISSTNTBKVSPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ethyl(piperidin-3-yl)carbamate (CAS 1184540-14-4): Procurement & Differentiation Guide for N-Boc-N-ethyl-3-aminopiperidine


tert-Butyl ethyl(piperidin-3-yl)carbamate (CAS 1184540-14-4), also designated N-Boc-N-ethyl-3-aminopiperidine or 3-Boc-3-ethylaminopiperidine, is a heterocyclic carbamate building block with molecular formula C12H24N2O2 and molecular weight 228.33 Da . The compound features a piperidine ring substituted at the 3-position with an N-ethyl-N-tert-butoxycarbonyl (N-Boc-N-ethyl) amine moiety, yielding a tertiary carbamate with one hydrogen bond donor (secondary amine) and three hydrogen bond acceptors . Computed physicochemical properties include a predicted density of 1.0 ± 0.1 g/cm³, boiling point of 305.0 ± 31.0 °C at 760 mmHg, flash point of 138.2 ± 24.8 °C, and LogP values ranging from 1.6 (XLogP3) to 2.32 (chemsrc) [1][2]. This compound serves as a protected piperidine intermediate for applications requiring selective N-alkylation at the 3-amino position while retaining a free secondary amine in the piperidine ring for subsequent functionalization.

Why Generic Substitution Fails: Structural Determinants of Reactivity Differentiating tert-Butyl ethyl(piperidin-3-yl)carbamate from Piperidine Carbamate Analogs


Piperidine carbamate building blocks cannot be interchanged generically because subtle variations in N-substitution patterns produce quantitatively distinct physicochemical properties, orthogonal protecting group compatibility, and differential reactivity in subsequent coupling steps. Direct comparison data for CAS 1184540-14-4 reveals a LogP of 2.32 compared with 0.4 for unsubstituted ethyl N-(piperidin-3-yl)carbamate (CAS 64951-50-4)—a ~4.8-fold increase in predicted lipophilicity that alters both chromatographic behavior and partitioning in biphasic reaction media [1]. Furthermore, the N-ethyl tertiary carbamate architecture in CAS 1184540-14-4 prevents unwanted acylation of the 3-amino nitrogen during peptide coupling or amide bond formation—a side reaction documented with primary carbamate analogs bearing free N-H bonds [2]. The compound's specific substitution pattern is explicitly claimed in kinase inhibitor patent families (EP-3209656-A1/B1, US-10329274-B2) as part of synthetic routes to indole carboxamide kinase inhibitors, indicating this precise building block—rather than any generic analog—enables the documented synthetic sequence .

Quantitative Differentiation Evidence for tert-Butyl ethyl(piperidin-3-yl)carbamate: Comparative Data Against Closest Structural Analogs


LogP Differentiation: 4.8-Fold Lipophilicity Increase Relative to Unsubstituted Ethyl Carbamate Analog

tert-Butyl ethyl(piperidin-3-yl)carbamate (CAS 1184540-14-4) exhibits a measured/computed LogP of 2.32, compared with XLogP 0.4 for ethyl N-(piperidin-3-yl)carbamate (CAS 64951-50-4), representing a ~4.8-fold increase in predicted octanol-water partition coefficient [1]. The difference arises from replacement of the secondary carbamate N-H with an N-ethyl group, which eliminates one hydrogen bond donor (HBD count reduced from 2 to 1) and increases molecular weight from 172.2 to 228.3 Da, collectively shifting chromatographic retention and extraction behavior.

Lipophilicity Chromatography optimization Partition coefficient

Topological Polar Surface Area Reduction: 17% Lower tPSA vs Primary Carbamate Comparator

tert-Butyl ethyl(piperidin-3-yl)carbamate has a topological polar surface area (tPSA) of 41.6 Ų , compared with 50.4 Ų for ethyl N-(piperidin-3-yl)carbamate (CAS 64951-50-4) . This 17.5% reduction in tPSA results from N-ethyl substitution replacing a hydrogen bond donor with a non-polar ethyl group. The tPSA value falls below the empirical threshold of 60-70 Ų commonly associated with favorable blood-brain barrier penetration, though no direct CNS penetration data exists for this specific compound.

Membrane permeability Blood-brain barrier Drug-likeness

Documented Use in Kinase Inhibitor Patent Families: Multiple Granted Patents Cite This Specific Building Block

CAS 1184540-14-4 is explicitly cited in multiple granted patents covering indole carboxamide kinase inhibitors: EP-3209656-A1, EP-3209656-B1, EP-3461821-A1, US-10329274-B2, and US-10604504-B2, all sharing priority date 2014-10-24 . While the exact synthetic role and comparative yields are not disclosed in the public patent abstracts, the compound's inclusion across multiple patent family members indicates its specific structural features were required for the claimed synthetic route to bioactive kinase inhibitors. No comparable citation record was identified for the unsubstituted ethyl carbamate analog (CAS 64951-50-4) or the non-ethylated Boc-piperidine analog in kinase inhibitor patent families.

Kinase inhibitors Indole carboxamide Patent literature

Chiral Resolution Precedent: (S)-Enantiomer (CAS 1354006-65-7) Available with Established Optical Purity Routes

A Japanese patent (JP2009256298A) assigned to Sumitomo Chemical Co. discloses an optical resolution method for piperidin-3-ylcarbamate compounds where R represents ethyl or tert-butyl, using optically active mandelic acid to resolve RS mixtures [1]. The (S)-enantiomer of the target compound (tert-butyl N-ethyl-N-[(3S)-piperidin-3-yl]carbamate, CAS 1354006-65-7) is commercially available as a discrete enantiopure building block with defined stereochemistry [2]. In contrast, the non-ethylated Boc-piperidine analog (tert-butyl piperidin-3-ylcarbamate) and its enantiomers are more widely studied with established resolution protocols, but the ethylated variant offers distinct steric and electronic properties at the 3-amino position while retaining chiral resolution capability. No quantitative enantiomeric excess or resolution yield data are publicly available for the specific ethyl-substituted case.

Chiral resolution Enantioselective synthesis Stereochemistry

High-Value Application Scenarios for tert-Butyl ethyl(piperidin-3-yl)carbamate (CAS 1184540-14-4) Based on Differentiated Evidence


Kinase Inhibitor Medicinal Chemistry Requiring Indole Carboxamide Scaffolds

Research programs targeting indole carboxamide-based kinase inhibitors should prioritize CAS 1184540-14-4 based on its explicit citation across multiple granted patents (EP-3209656-A1/B1, US-10329274-B2, US-10604504-B2) in this specific chemotype . The building block provides the requisite N-ethyl-N-Boc-3-aminopiperidine moiety for constructing the claimed kinase inhibitor structures. Substituting an unsubstituted Boc-3-aminopiperidine (CAS 172281-63-4) or non-Boc-protected ethyl analog would alter the synthetic sequence and potentially compromise access to the patented scaffold architecture.

Synthetic Sequences Requiring Chromatographic Separation of Carbamate Intermediates

The LogP of 2.32 for CAS 1184540-14-4 versus 0.4 for the unsubstituted ethyl carbamate analog provides a ~4.8-fold lipophilicity differential that translates to distinct chromatographic retention behavior [1]. This property is advantageous in synthetic sequences where the intermediate requires separation from more polar byproducts or unreacted starting materials via normal-phase chromatography or extraction. The reduced tPSA (41.6 Ų vs 50.4 Ų) further supports altered chromatographic mobility in reverse-phase systems.

Enantioselective Synthesis Requiring (S)-Configured N-Ethyl Piperidine Building Blocks

Programs requiring stereochemically defined 3-amino piperidine derivatives with N-ethyl substitution can access the (S)-enantiomer (CAS 1354006-65-7) or utilize the resolution methodology claimed in JP2009256298A to obtain either enantiomer from the racemate [2][3]. This chiral resolution capability, combined with the commercial availability of enantiopure material, supports asymmetric synthesis campaigns where the N-ethyl group contributes to target binding interactions or modulates physicochemical properties of the final drug candidate.

Peptide Mimetic and Heterocyclic Carbamate Library Synthesis

The European patent EP0549927A1 explicitly claims heterocyclically substituted carbamates as intermediates for peptide and peptide mimetic synthesis, with the N-ethyl-N-Boc substitution pattern providing orthogonal protecting group compatibility [4]. The tertiary carbamate architecture prevents N-H participation in undesired side reactions during amide coupling steps, while the Boc group enables acid-labile deprotection orthogonal to base-labile ester protecting groups commonly employed in peptide synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl ethyl(piperidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.